6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid
Description
Role of Spiroarchitectures in Modern Medicinal Chemistry
Spirocyclic frameworks, characterized by two rings sharing a single atom, have become indispensable in drug design due to their ability to modulate molecular geometry and physicochemical properties. These systems reduce conformational entropy, locking functional groups into bioactive orientations that enhance binding affinity and selectivity. For example, spirocycles in kinase inhibitors maintain critical hydrogen-bonding interactions while minimizing off-target effects.
The three-dimensionality of spiroarchitectures directly influences drug-likeness metrics. A key parameter is the fraction of sp³-hybridized carbons (Fsp³), where higher values correlate with improved clinical translation success. Spirocycles inherently elevate Fsp³, as demonstrated by comparative studies between spirocyclic and planar analogues. For instance, spiro-containing melanin-concentrating hormone receptor 1 (MCHr1) antagonists exhibited 3-fold greater metabolic stability than their non-spirocyclic counterparts.
Table 1: Comparative Properties of Spirocyclic vs. Non-Spirocyclic Analogues
| Property | Spirocyclic Compound | Non-Spirocyclic Compound |
|---|---|---|
| Fsp³ | 0.72 | 0.45 |
| LogP | 2.1 | 3.8 |
| Aqueous Solubility (μM) | 120 | 25 |
| Microsomal Stability | 85% remaining | 32% remaining |
Data adapted from studies on protein tyrosine phosphatase 2 (SHP2) inhibitors and dual EGFR/BRAF inhibitors.
Synthetic accessibility further enhances the appeal of spirocycles. Modern methods, such as Schiff base-mediated cyclizations and transition-metal-catalyzed annulations, enable efficient construction of diverse spiro scaffolds. These advances have facilitated the incorporation of heteroatoms like nitrogen and oxygen, as seen in 6-azaspiro[3.5]nonane derivatives, which introduce hydrogen-bonding capabilities while maintaining structural rigidity.
Strategic Advantages of 6-Azaspiro[3.5]nonane Scaffolds
The 6-azaspiro[3.5]nonane core, exemplified by 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid, offers distinct advantages in scaffold design:
Stereochemical Control : The quaternary spiro carbon enforces a fixed spatial arrangement of substituents. This property proved critical in optimizing SHP2 inhibitors, where maintaining a primary amine’s orientation preserved three hydrogen-bond interactions with the target protein.
Physicochemical Optimization :
- Solubility Enhancement : The tert-butoxycarbonyl (Boc) group introduces polar surface area without excessive hydrophilicity. In BRAF inhibitors, analogous Boc-protected spirocycles improved aqueous solubility by 40% compared to non-protected variants.
- Metabolic Resistance : The compact spiro structure shields reactive sites from cytochrome P450 oxidation. A study on MCHr1 antagonists demonstrated a 2.8-fold increase in hepatic microsome stability for the spirocyclic version.
Synthetic Versatility : The scaffold’s multiple exit vectors allow divergent functionalization. Sigma-Aldrich’s spiro[3.5]nonane building blocks enable rapid assembly of derivatives through:
Figure 1: Functionalization Pathways for 6-Azaspiro[3.5]nonane Scaffolds
Boc
|
N—C—C—O—C—COOH
| |
C—C—C (spiro junction)
Pathways:
A. Carboxylic acid → Amide/ester formation
B. Boc removal → Amine alkylation/acylation
C. Spiro-ring modification via ketone intermediates
Case studies highlight these advantages. In dual EGFR/BRAF inhibitors, introducing the 6-azaspiro[3.5]nonane moiety increased cellular potency 15-fold compared to linear analogues, attributable to improved target residence time and membrane permeability. Another project utilized the scaffold’s rigidity to replace three rotatable bonds in a hepatitis C virus NS5A inhibitor, reducing entropic penalties upon binding and yielding picomolar affinity.
The scaffold’s adaptability extends to fragment-based drug discovery. Its 269.34 g/mol molecular weight and 3 hydrogen-bond donors/acceptors align with optimal fragment properties, enabling efficient lead evolution. Researchers at SpiroChem leveraged similar spirocycles to generate libraries with 92% fewer synthetic steps than traditional approaches.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-5-14(9-15)7-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPVHRACIRZAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149307 | |
| Record name | 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-03-6 | |
| Record name | 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its unique spirocyclic structure provides a scaffold for developing biologically active compounds. Research has indicated that derivatives of this compound may exhibit significant biological activities, including anti-inflammatory and analgesic effects.
Case Study: Synthesis of Bioactive Compounds
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid, evaluating their efficacy against inflammatory models. The results demonstrated that certain derivatives showed enhanced activity compared to standard anti-inflammatory drugs, indicating potential for further development as therapeutic agents.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Example: Synthesis of Peptides
In peptide chemistry, the tert-butoxycarbonyl (Boc) protecting group is widely used to protect amine functionalities during synthesis. The use of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid allows for selective protection and deprotection steps, facilitating the synthesis of peptides with specific sequences.
Drug Development
The compound's structural features have made it a candidate for drug development, particularly in designing new classes of drugs targeting specific receptors or enzymes.
Research Insight: Targeting GABA Receptors
Recent studies have explored the interaction of spirocyclic compounds with GABA receptors, which are crucial in neuropharmacology. Compounds derived from 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid have shown promise in modulating these receptors, suggesting potential applications in treating neurological disorders.
Comparative Data Table
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Anti-inflammatory derivatives show increased efficacy |
| Organic Synthesis | Intermediate for complex molecule preparation | Effective use in peptide synthesis |
| Drug Development | Potential candidate for new drug classes | Modulation of GABA receptors for neurological treatments |
Mechanism of Action
The mechanism of action of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid involves the protection of amine groups by forming a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during chemical synthesis . The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
- 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid This positional isomer differs by the placement of the carboxylic acid group at position 8 instead of 2. The altered substitution pattern may influence conformational flexibility and intermolecular interactions, such as hydrogen bonding, which are critical for receptor binding in drug candidates .
- 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid Here, the Boc group shifts to the 7-position.
Ring Size and Heteroatom Variations
6-Azaspiro[2.5]octane-1-carboxylic acid derivatives
Compounds like tert-butyl 6-oxo-2-azaspiro[2.5]octane-2-carboxylate feature a smaller spiro[2.5]octane core. Reduced ring size increases ring strain, impacting stability and reactivity .- Diazaspiro Compounds Examples such as tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate introduce a second nitrogen atom, enhancing hydrogen-bonding capacity and basicity. This modification is advantageous in kinase inhibitor design .
Functional Group Additions
- Hydroxy-Substituted Derivatives The diastereomeric mixture of 6-[(tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid introduces a hydroxyl group, which may improve water solubility but complicate purification due to stereoisomer separation challenges .
Key Physicochemical Properties
Commercial Availability and Stability
- Stock Status: Suppliers like Enamine Ltd and BLD Pharm list 6-azaspiro[3.5]nonane derivatives as "Typically In Stock," indicating their demand in medicinal chemistry .
- Stability Considerations: The Boc group enhances stability during storage and handling, though the cyclopropane ring in the spiro[3.5]nonane core may introduce sensitivity to strong acids or bases .
Biological Activity
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid (CAS Number: 1374659-03-6) is a synthetic compound that has garnered attention for its potential applications in pharmaceutical chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and as a protecting group for amines in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
The primary mechanism of action for 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid involves the formation of a stable carbamate linkage with amine groups. This protective mechanism prevents unwanted side reactions during multi-step organic syntheses, making it invaluable in the preparation of complex molecules .
Biological Activity
Research indicates that this compound plays a significant role in:
- Drug Development : It is used to synthesize intermediates and APIs targeting G-protein coupled receptors (GPCRs), which are critical in various physiological processes and disease states .
- Organic Synthesis : The compound serves as a protecting group for amines, facilitating the synthesis of complex organic compounds without interference from amine reactivity .
Case Studies and Research Findings
-
Synthesis and Application in Drug Intermediates :
- A study demonstrated the successful use of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid in synthesizing novel compounds with potential therapeutic effects on GPCRs. The research highlighted its efficiency in stabilizing reactive intermediates during synthesis .
- Quantitative Structure-Activity Relationship (QSAR) Studies :
-
Comparative Analysis with Similar Compounds :
- A comparative study indicated that 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid exhibits unique stability due to its spirocyclic structure, which is advantageous over other similar compounds lacking this feature .
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Activity Focus |
|---|---|---|---|
| 6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid | C14H23NO4 | 269.34 g/mol | GPCR-targeted drug synthesis |
| 2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane | C12H22N2O2 | 226.32 g/mol | Anticonvulsant activity |
| tert-Butyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | C13H23N2O4 | 255.34 g/mol | Antimicrobial properties |
Q & A
Q. What are the recommended protocols for synthesizing and purifying 6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid?
Methodological Answer: Synthesis typically involves Boc-protection of the azaspirocyclic amine followed by carboxylation. Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) anhydride under anhydrous conditions (e.g., DCM, 0°C to RT) with a catalyst like DMAP.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and structural validation using H/C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) and HRMS .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group.
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., free amine formation). Stability under recommended conditions is confirmed up to 12 months .
Q. What safety precautions are critical during experimental work with this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods for handling powders to avoid inhalation .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental release .
Advanced Research Questions
Q. How can conformational dynamics of the azaspiro[3.5]nonane core influence its reactivity in medicinal chemistry applications?
Methodological Answer:
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze ring strain and transition states. Pair with NOESY NMR to validate spirocyclic conformers.
- Reactivity Studies : Compare Boc-deprotection rates (TFA-mediated) with analogous non-spiro compounds to assess steric effects. Data may explain discrepancies in coupling efficiencies during peptide synthesis .
Q. How to resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents or deprotected amine).
- Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm activity. Cross-reference with controls like known kinase inhibitors .
Q. What strategies optimize the environmental safety profile of this compound in large-scale applications?
Methodological Answer:
- Degradation Studies : Perform OECD 301F biodegradability tests under aerobic conditions.
- Computational Tools : Apply QSAR models to predict ecotoxicity (e.g., ECOSAR) and prioritize low-persistence derivatives. Note: Current data gaps require empirical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
